molecular formula C9H7F2NO2 B6152896 4-(3,5-difluorophenyl)-1,3-oxazolidin-2-one CAS No. 1702499-40-8

4-(3,5-difluorophenyl)-1,3-oxazolidin-2-one

Cat. No.: B6152896
CAS No.: 1702499-40-8
M. Wt: 199.2
InChI Key:
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Description

4-(3,5-Difluorophenyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with a 3,5-difluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-difluorophenyl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-difluoroaniline with ethyl chloroformate to form an intermediate, which then undergoes cyclization with ethylene oxide to yield the desired oxazolidinone .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorophenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxazolidinone ring to an oxazolidine ring.

    Substitution: Electrophilic aromatic substitution can occur on the 3,5-difluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of oxazolidine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(3,5-Difluorophenyl)-1,3-oxazolidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,5-difluorophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antimicrobial activity, it is believed to inhibit protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of essential proteins. This interaction disrupts bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Difluorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one
  • 1-(3,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one

Uniqueness

4-(3,5-Difluorophenyl)-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring, which imparts distinct chemical and biological properties compared to other difluorophenyl derivatives. Its ability to form stable N-oxides and its potential as a scaffold for drug development make it a valuable compound in medicinal chemistry .

Properties

CAS No.

1702499-40-8

Molecular Formula

C9H7F2NO2

Molecular Weight

199.2

Purity

95

Origin of Product

United States

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